Entecavir, chemically known as 2-amino-9-[(1S,3R,4S)-4-(hydroxymethyl)-2-methylidenecyclopentyl]-6,9-dihydro-3H-purin-6-one, is a potent antiviral agent primarily used for its activity against the Hepatitis B virus (HBV) []. It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) [].
Entecavir is synthesized from D-glucose and classified as a nucleoside reverse transcriptase inhibitor. It is marketed under various brand names, with Baraclude being the most recognized. The compound is effective in reducing viral load and improving liver function in patients with chronic hepatitis B.
The synthesis of entecavir has been explored through various methodologies, emphasizing efficiency and scalability. A notable approach involves the use of an intramolecular nitrile oxide cycloaddition reaction, which allows for the construction of the bicyclic structure from simpler precursors.
Entecavir's molecular formula is C₁₃H₁₅N₅O₄P, and it possesses a molecular weight of approximately 277.27 g/mol. The structure features:
The structural analysis reveals that the bicyclic system contributes significantly to its antiviral activity by mimicking the natural substrates of viral enzymes.
Entecavir undergoes several chemical reactions relevant to its pharmacological activity:
Entecavir acts primarily by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. This mechanism involves:
Studies indicate that entecavir has a higher barrier to resistance compared to other antiviral agents, making it a preferred choice in clinical settings .
Entecavir exhibits several important physical and chemical properties:
These properties are critical for its formulation as an oral medication and influence its pharmacokinetics.
Entecavir is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: